![molecular formula C12H12FNO2 B2912263 N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411299-12-0](/img/structure/B2912263.png)
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclopropyl-containing oxirane derivative that has shown potential in various biological applications.
作用機序
The mechanism of action of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in cell proliferation, bacterial growth, and protein aggregation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of penicillin-binding proteins, which are involved in bacterial cell wall synthesis. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit bacterial growth and biofilm formation. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
実験室実験の利点と制限
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential in various scientific research applications. However, it also has some limitations. It is relatively unstable and can decompose over time, which can affect the accuracy and reproducibility of experimental results. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide. One potential direction is the development of more stable analogs of the compound that can be used in a wider range of experiments. Another potential direction is the study of the compound's effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, the compound's potential as a treatment for bacterial infections and cancer should be further explored.
合成法
The synthesis of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-fluorophenylcyclopropane with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl ester. The ethyl ester is then treated with oxalyl chloride and dimethylformamide to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol in the presence of triethylamine to form the final product, N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide.
科学的研究の応用
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has shown potential in various scientific research applications. It has been studied for its antitumor activity in cancer cells, where it was found to induce apoptosis and inhibit cell proliferation. It has also been studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins.
特性
IUPAC Name |
N-[1-(3-fluorophenyl)cyclopropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8(6-9)12(4-5-12)14-11(15)10-7-16-10/h1-3,6,10H,4-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRMOILQIGBRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)
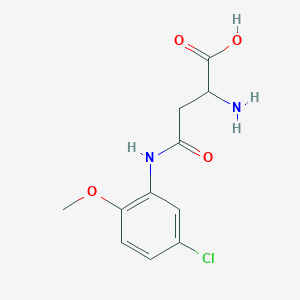
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)


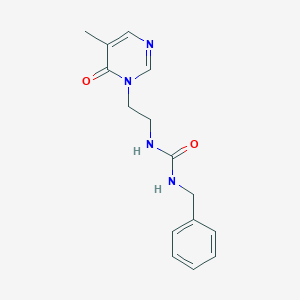
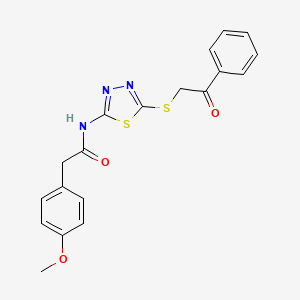
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)
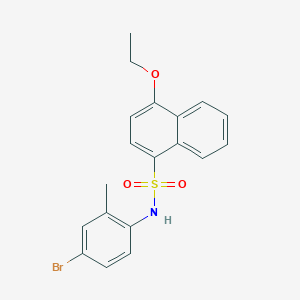
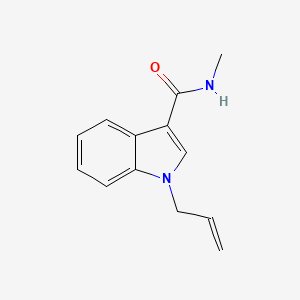

![(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl](/img/structure/B2912203.png)